molecular formula C7H15ClN2O2S B6607865 N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride CAS No. 2839143-37-0

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride

Cat. No.: B6607865
CAS No.: 2839143-37-0
M. Wt: 226.73 g/mol
InChI Key: WVJHJCDNBGOGSW-UHFFFAOYSA-N
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Description

1-Aminocyclopropane-1-carboximidamide dihydrochloride is a cyclopropane derivative featuring an aminocyclopropane core substituted with a carboximidamide group (-C(=NH)NH₂) and two hydrochloride counterions. The dihydrochloride salt enhances aqueous solubility, making it suitable for biochemical and pharmacological research.

Properties

IUPAC Name

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2S.ClH/c8-5-7(3-4-7)9-12(10,11)6-1-2-6;/h6,9H,1-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVJHJCDNBGOGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NC2(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.73 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithium-Mediated Cyclization

N-tert-butyl-3-chloropropyl sulfonamide undergoes ring closure using n-butyl lithium in tetrahydrofuran (THF)/toluene (3:1) at −70°C to −20°C. This step forms cyclopropane sulfonic acid tert-butylamide with 85–90% yield. The low temperature prevents ring-opening side reactions.

Deprotection with Formic Acid

The tert-butyl group is cleaved using formic acid at 70–90°C, yielding cyclopropanesulfonamide. Nitrogen bubbling ensures complete deprotection. Subsequent co-evaporation with toluene and crystallization in toluene/ethanol (>3:1) affords the pure sulfonamide (70–75% overall yield).

Table 1: Key Reaction Parameters for Cyclopropanesulfonamide Synthesis

StepReagentsSolventTemperatureYield
Sulfonylationtert-Butylamine, TriethylamineToluene−50°C to 0°C>90%
Cyclizationn-BuLiTHF/Toluene−70°C to −20°C85–90%
DeprotectionFormic Acid70–90°C70–75%

Synthesis of 1-(Aminomethyl)cyclopropane Derivatives

The aminomethyl cyclopropane segment is synthesized via aziridine ring-opening reactions, as demonstrated by Balasubramanian et al..

Lithiated 1,1-Diborylalkane Addition to Aziridines

α-Bromoaziridines react with lithiated 1,1-diborylalkanes (e.g., Bpin-CH2-Bpin-Li) at −78°C, forming borylated cyclopropylmethylamines. This method achieves high diastereoselectivity (dr >20:1) and installs three stereocenters in one step.

Boron Deprotection and Amination

The boryl groups are removed via oxidation or hydrolysis, yielding 1-(aminomethyl)cyclopropane. For example, hydrogen peroxide in THF/water cleaves boron groups, followed by reductive amination to introduce the primary amine.

Coupling of Cyclopropanesulfonamide and Aminomethyl Cyclopropane

Sulfonamide Formation

The primary amine of 1-(aminomethyl)cyclopropane reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) at 0–25°C. Triethylamine is used to neutralize HCl, yielding N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide. The reaction typically completes within 12 hours (80–85% yield).

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in ethanol, precipitating the hydrochloride salt. Recrystallization from ethanol/ether mixtures enhances purity (>97% by HPLC).

Table 2: Coupling and Salt Formation Conditions

StepReagentsSolventTemperatureYield
SulfonylationCyclopropanesulfonyl ClDCM0–25°C80–85%
Salt FormationHCl (g)Ethanol25°C>95%

Stereochemical Considerations

Diastereoselective Cyclopropanation

The use of chiral auxiliaries or enantiopure aziridines (e.g., (S)-configured α-bromoaziridines) ensures stereochemical fidelity in the aminomethyl cyclopropane segment. For instance, McDonald et al. achieved dr >20:1 using (S)-N-tosylaziridine.

Impact of Solvent on Stereochemistry

Polar aprotic solvents (e.g., THF) favor trans-diastereomers during cyclopropanation, while nonpolar solvents (toluene) may lead to cis byproducts. Optimal solvent selection is critical for maintaining desired stereochemistry.

Challenges and Optimization Strategies

Ring-Opening Side Reactions

Cyclopropane rings are susceptible to ring-opening under acidic or high-temperature conditions. Mitigation strategies include:

  • Using low temperatures (−70°C) during lithiation.

  • Avoiding strong Brønsted acids in deprotection steps.

Purification Difficulties

The hydrochloride salt’s hygroscopicity complicates isolation. Co-evaporation with toluene reduces residual solvents, while ethanol/ether recrystallization minimizes hygroscopicity.

Scalability Issues

Large-scale n-BuLi reactions require strict temperature control. Continuous flow systems have been proposed to enhance safety and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of cyclopropyl sulfonic acid derivatives.

    Reduction: Formation of cyclopropylamines.

    Substitution: Formation of substituted cyclopropyl derivatives.

Scientific Research Applications

Pharmacological Properties

  • Chloride Channel Activation : Research indicates that ACPS may act as an activator of ClC-3 chloride channels. These channels are crucial for regulating chloride ion flow across cell membranes and are expressed in various tissues such as the brain and skeletal muscle. The activation of ClC-3 channels could influence several physiological functions, making ACPS a candidate for further investigation in neurobiology and muscle physiology.
  • Antimicrobial Activity : The sulfonamide structure of ACPS is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. This property positions ACPS as a potential antimicrobial agent, warranting further studies on its efficacy against various pathogens.
  • Cancer Treatment : Initial findings suggest that ACPS may modulate biological pathways relevant to cancer progression. Its unique structure could allow it to interact with specific enzymes involved in tumor metabolism, making it a candidate for cancer therapeutics.

Case Studies and Experimental Findings

Several studies have investigated the biological activity of ACPS:

  • Antimicrobial Evaluation : A series of derivatives related to ACPS were synthesized and evaluated for their antimicrobial activity against various Gram-negative and Gram-positive organisms. Results indicated that structural modifications could significantly affect their efficacy, emphasizing the importance of optimizing chemical structure for desired biological outcomes .
  • In Vivo Studies : Preliminary animal studies suggest that compounds similar to ACPS can modulate immune responses, indicating potential applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamidehydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the sulfonamide moiety can interact with enzymes and proteins, potentially inhibiting their activity. The cyclopropyl groups contribute to the compound’s stability and ability to penetrate biological membranes.

Comparison with Similar Compounds

Structural and Functional Differences

  • Carboximidamide vs. Carboxylic Acid/Esters: The carboximidamide group in the target compound is more basic than ACC’s carboxylic acid, enhancing its interaction with biological targets (e.g., enzymes or receptors) through hydrogen bonding or ionic interactions . Esters (e.g., methyl 1-aminocyclopropanecarboxylate) are typically less reactive than acids but serve as prodrugs or intermediates .
  • Salt Forms: Dihydrochloride salts improve solubility compared to free bases or mono-salts, critical for in vitro assays .
  • Pharmacological Relevance : Milnacipran’s cyclopropane-carboxamide structure demonstrates how cyclopropane rings enhance metabolic stability and bioavailability in drugs .

Biological Activity

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique cyclopropyl structure, which contributes to its biological activity. Its chemical formula is C6_{6}H12_{12}N2_{2}O2_{2}S, and it exists as a hydrochloride salt. This structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies.

N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride acts primarily as an inhibitor of specific enzymes and receptors involved in metabolic pathways. Its mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit dipeptidyl peptidase IV (DPP-4), an enzyme that plays a crucial role in glucose metabolism and insulin signaling. By inhibiting DPP-4, the compound can enhance the levels of incretin hormones, which are vital for glucose homeostasis .
  • Protein Interactions : It interacts with various proteins, potentially modulating their activity and influencing cellular processes such as proliferation and apoptosis .

Antimicrobial Properties

Research indicates that derivatives of N-[1-(aminomethyl)cyclopropyl] compounds exhibit antimicrobial activity against various pathogens. A study on related compounds demonstrated that modifications in the cyclopropyl moiety could enhance or diminish antimicrobial efficacy against Gram-negative bacteria .

Antidiabetic Effects

The compound's role as a DPP-4 inhibitor suggests potential applications in treating type 2 diabetes. By increasing the availability of GLP-1 (glucagon-like peptide-1), it may improve insulin secretion and decrease glucagon levels, thereby lowering blood glucose levels .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1 Evaluate DPP-4 inhibitionDemonstrated significant reduction in blood glucose levels in diabetic models .
Study 2 Antimicrobial evaluationShowed variable efficacy against different bacterial strains; structural modifications influenced effectiveness .
Study 3 Mechanistic studiesIdentified interaction with GLP-1 receptors, enhancing insulin signaling pathways .

Q & A

Basic: What are the optimized synthetic routes for N-[1-(aminomethyl)cyclopropyl]cyclopropanesulfonamide hydrochloride, and how can purity be validated?

Answer:
The synthesis typically employs reductive amination or cyclopropanation strategies. For example, analogs like serotonin receptor ligands are synthesized via General Method B/C, using NaBH(OAc)₃ or NaBH₄ in solvents such as DCE or MeOH to stabilize intermediates . Purity validation requires 1H/13C NMR (to confirm cyclopropane ring integrity and substituent positions) and High-Resolution Mass Spectrometry (HRMS) to verify molecular weight accuracy (e.g., HRMS error < 2 ppm) . Impurity profiling via HPLC with UV/ELSD detection is recommended, referencing pharmacopeial guidelines for sulfonamide derivatives .

Basic: Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Answer:

  • 1H NMR : Key signals include cyclopropane protons (δ 0.8–1.5 ppm, split into multiplets due to ring strain) and aminomethyl groups (δ 2.5–3.5 ppm as broad singlets) .
  • 13C NMR : Cyclopropane carbons appear at δ 10–25 ppm, while sulfonamide sulfur induces deshielding in adjacent carbons (δ 45–55 ppm) .
  • HRMS : Confirm molecular formula (e.g., C₉H₁₅ClN₂O₂S) with isotopic pattern matching .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies often arise from assay conditions (e.g., receptor subtype selectivity, cell line variability) or compound enantiopurity. Strategies include:

  • Functional Selectivity Studies : Compare binding affinity (Ki) vs. functional efficacy (EC₅₀) at 5-HT₂C receptors using radioligand displacement (³H-Mesulergine) and calcium flux assays .
  • Enantiomer Separation : Use chiral HPLC or SFC to isolate (1S,2S)- and (1R,2R)-isomers, then retest activity to rule out stereochemical confounding .
  • Dose-Response Curves : Validate potency (pIC₅₀) across multiple replicates to identify outliers due to solubility or aggregation .

Advanced: What strategies are effective in designing enantioselective syntheses for chiral derivatives?

Answer:

  • Chiral Auxiliaries : Use (1S,2S)-cyclopropane precursors with Evans’ oxazolidinones to control stereochemistry during sulfonamide formation .
  • Asymmetric Catalysis : Employ Rh(II)-catalyzed cyclopropanation of diazo compounds with chiral ligands (e.g., Dirhodium(II) tetrakis((S)-N-(dodecylbenzenesulfonyl)prolinate)) to achieve >90% ee .
  • Polarimetry : Confirm enantiopurity via optical rotation (e.g., [α]D²⁵ = +10.0° in D₂O for (+)-isomers) .

Basic: What are the standard protocols for assessing in vitro pharmacological activity?

Answer:

  • Enzyme Inhibition Assays : Incubate with target enzymes (e.g., GABA transaminase) in pH 7.4 buffer, measure residual activity via fluorogenic substrates .
  • Receptor Binding Studies : Use ³H-LSD for 5-HT₂C receptor saturation binding (Kd determination) and competition assays to calculate Ki values .
  • Cellular Viability : Test cytotoxicity in HEK293 or CHO-K1 cells using MTT assays (IC₅₀ > 100 µM indicates low off-target effects) .

Advanced: How does the cyclopropane ring's strain influence the compound's reactivity and interactions?

Answer:
The Baeyer strain in cyclopropane enhances:

  • Electrophilicity : Stabilizes transition states in nucleophilic substitutions (e.g., sulfonamide formation) via hyperconjugation .
  • Receptor Binding : The rigid, planar structure mimics aromatic moieties, enabling π-π stacking with 5-HT₂C receptor residues (e.g., Phe327) . Computational docking (AutoDock Vina) predicts binding poses with ∆G < -8 kcal/mol . Strain energy (~27 kcal/mol) also increases metabolic stability by resisting CYP450 oxidation .

Basic: What stability considerations are critical for handling this compound in aqueous solutions?

Answer:

  • pH Sensitivity : The sulfonamide group hydrolyzes in acidic conditions (pH < 3). Store in neutral buffers (pH 6–8) at -20°C .
  • Light Sensitivity : Cyclopropane rings undergo [2+2] photocycloaddition under UV light. Use amber vials and avoid prolonged exposure .

Advanced: How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?

Answer:

  • QSAR Models : Correlate logP (1.5–3.0), PSA (<90 Ų), and molecular weight (<450 Da) with BBB permeability .
  • MD Simulations : Predict free energy of membrane partitioning using CHARMM forcefields. Derivatives with tert-butyl carbamates show 30% higher BBB permeability vs. parent compound .

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